4-Nitroimidazole

Catalog No.
S576295
CAS No.
3034-38-6
M.F
C3H3N3O2
M. Wt
113.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitroimidazole

CAS Number

3034-38-6

Product Name

4-Nitroimidazole

IUPAC Name

5-nitro-1H-imidazole

Molecular Formula

C3H3N3O2

Molecular Weight

113.08 g/mol

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)

InChI Key

VYDWQPKRHOGLPA-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)[N+](=O)[O-]

Synonyms

1H-5-Nitroimidazole; 4(5)-Nitroimidazole; 4-Nitro-1H-imidazole; 4-Nitroimidazole; 5-Nitro-1H-imidazole; 5-Nitroimidazole; NSC 50359

Canonical SMILES

C1=C(NC=N1)[N+](=O)[O-]

Antibacterial and Antiparasitic Activities

[1] Saadeh, H. A., et al. (2016). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Medicinal Chemistry Research, 25(11), 2240-2248. [2] Kumar, A., & Jain, S. K. (2012). Nitroimidazoles: A broad spectrum chemotherapeutic group. Pharmacology & Toxicology, 51(6), 345-354.

4-Nitroimidazole is a heterocyclic compound characterized by the presence of a nitro group at the 4-position of the imidazole ring. Its molecular formula is C3H3N3O2C_3H_3N_3O_2 and it has a molecular weight of approximately 113.07 g/mol. This compound appears as a white to light yellow powder and has a melting point of about 303 °C, indicating its stability under various conditions . It is part of a broader class known as nitroimidazoles, which are notable for their pharmacological applications, particularly in antimicrobial and antiparasitic treatments.

, primarily due to the reactivity of the nitro group. Common reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine under anaerobic conditions, which is significant in biological systems where nitroimidazoles act as prodrugs .
  • Nitration: It can undergo further nitration, leading to derivatives with additional nitro groups.
  • Condensation Reactions: 4-Nitroimidazole can react with various electrophiles, including alkyl halides and carbonyl compounds, to form more complex structures .

4-Nitroimidazole exhibits notable biological activity, particularly as an intermediate in the synthesis of various pharmaceutical agents. It has been shown to possess antibacterial properties and is involved in the treatment of conditions such as rosacea and inflammatory bowel disease through its derivatives, notably metronidazole . The compound's mechanism of action typically involves the reduction of the nitro group in anaerobic environments, leading to the formation of reactive intermediates that can damage DNA and inhibit nucleic acid synthesis in target organisms .

The synthesis of 4-nitroimidazole generally involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid. This process allows for the selective introduction of the nitro group at the 4-position. Alternative methods may include:

  • Functionalization: Reacting imidazole derivatives with nitro-containing reagents under controlled conditions.
  • Catalytic Methods: Utilizing catalysts to enhance yields and selectivity during synthesis .

2-Nitroimidazole2Antibacterial, antiparasitic5-Nitroimidazole5Widely used antibiotic (Metronidazole)1-Methyl-2-nitroimidazole2Antimicrobial researchTinidazole5Treatment for protozoal infectionsDelamanid5Antitubercular agent

Uniqueness

4-Nitroimidazole is unique among these compounds due to its specific position of substitution on the imidazole ring, which influences its biological activity and therapeutic applications. While other nitroimidazoles like metronidazole are more commonly used clinically, 4-nitroimidazole serves as an important intermediate for synthesizing novel derivatives with potential therapeutic benefits .

Research on 4-nitroimidazole has highlighted its interactions with biological systems. Notably:

  • Under hypoxic conditions, it can enhance the efficacy of radiation therapy by generating free radicals that damage DNA .
  • Studies have shown that it interacts with various enzymes involved in drug metabolism, influencing its pharmacokinetics and therapeutic effects .

LogP

-0.11 (LogP)

UNII

Y8U32AZ5O7

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (21.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100214-79-7
3034-38-6

Wikipedia

5-nitroimidazole

General Manufacturing Information

1H-Imidazole, 5-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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